N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide
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Overview
Description
N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a cyclohexane ring
Preparation Methods
The synthesis of N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios in acetone as a solvent. The reaction mixture is heated at 50°C and stirred for 3 hours, resulting in the formation of the desired compound .
Chemical Reactions Analysis
N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the thiophene ring.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-Benzoylglycyl-N-cyclopentyl-N2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide: This compound has a similar pyrazole ring structure but differs in its substituents and overall molecular configuration.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Another related compound with a similar core structure but different functional groups.
Properties
Molecular Formula |
C29H36N4O3S |
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Molecular Weight |
520.7 g/mol |
IUPAC Name |
N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-thiophen-2-ylacetyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H36N4O3S/c1-21-26(27(35)33(31(21)2)23-14-5-3-6-15-23)32(25(34)20-24-16-11-19-37-24)29(17-9-4-10-18-29)28(36)30-22-12-7-8-13-22/h3,5-6,11,14-16,19,22H,4,7-10,12-13,17-18,20H2,1-2H3,(H,30,36) |
InChI Key |
RQWVTHUHZZQTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)CC3=CC=CS3)C4(CCCCC4)C(=O)NC5CCCC5 |
Origin of Product |
United States |
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